molecular formula C8H11NO2 B3056050 (S)-1-(4-Pyridyl)-1,3-propanediol CAS No. 685111-87-9

(S)-1-(4-Pyridyl)-1,3-propanediol

Cat. No.: B3056050
CAS No.: 685111-87-9
M. Wt: 153.18 g/mol
InChI Key: QDPWSASGSYTONB-QMMMGPOBSA-N
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Description

(S)-1-(4-Pyridyl)-1,3-propanediol is an organic compound characterized by a pyridine ring attached to a propanediol moiety This compound is notable for its chiral center, which imparts specific stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Pyridyl)-1,3-propanediol typically involves the reaction of 4-pyridinecarboxaldehyde with a chiral diol under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to an alcohol group, forming the desired propanediol structure .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and purity. The process involves the use of catalysts like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Pyridyl)-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1-(4-Pyridyl)-1,3-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(4-Pyridyl)-1,3-propanediol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s pyridine ring is crucial for its binding affinity and specificity. Additionally, it can modulate signaling pathways by interacting with cellular receptors and influencing downstream effects .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Pyridyl)-1,3-propanediol: The enantiomer of (S)-1-(4-Pyridyl)-1,3-propanediol, differing in its stereochemistry.

    4-(Pyridyl)methanol: A simpler analog with a single hydroxyl group.

    4-(Pyridyl)ethanol: Another analog with a shorter carbon chain.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions. This stereochemistry can result in different pharmacokinetics and pharmacodynamics compared to its enantiomer and other analogs .

Properties

IUPAC Name

(1S)-1-pyridin-4-ylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPWSASGSYTONB-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@H](CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582658
Record name (1S)-1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685111-87-9
Record name (1S)-1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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